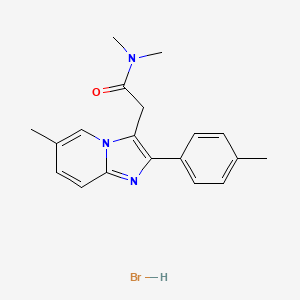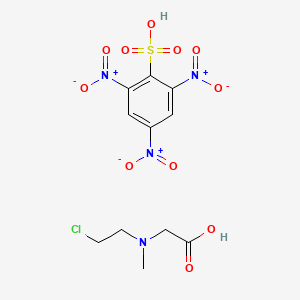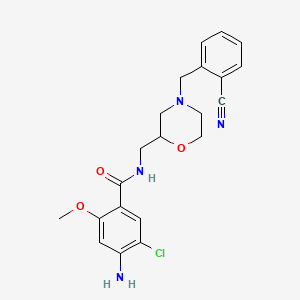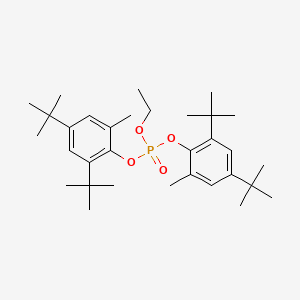
Bis(2,4-di-tert-butyl-6-methylphenyl) ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,4-di-tert-butyl-6-methylphenyl) ethyl phosphate is a chemical compound with the molecular formula C32H51O3P. It is known for its use as an antioxidant in various industrial applications, particularly in the stabilization of polymers and plastics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4-di-tert-butyl-6-methylphenyl) ethyl phosphate typically involves the reaction of 2,4-di-tert-butyl-6-methylphenol with phosphorus trichloride, followed by the addition of ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to specific temperatures. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,4-di-tert-butyl-6-methylphenyl) ethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: It can be reduced under specific conditions to yield different phosphite derivatives.
Substitution: The phenolic groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various phosphates and phosphites, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Bis(2,4-di-tert-butyl-6-methylphenyl) ethyl phosphate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Bis(2,4-di-tert-butyl-6-methylphenyl) ethyl phosphate involves its ability to scavenge free radicals and prevent oxidative degradation. The phenolic groups in the compound donate hydrogen atoms to neutralize free radicals, thereby protecting the materials from oxidative damage . The molecular targets include reactive oxygen species and other free radicals, which are neutralized through redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2,4-di-tert-butylphenyl) phosphate: Similar in structure but lacks the ethyl group.
2,4-Di-tert-butyl-6-methylphenol: A precursor in the synthesis of Bis(2,4-di-tert-butyl-6-methylphenyl) ethyl phosphate.
Bis(2,4-di-tert-butylphenyl) phosphite: Another antioxidant with similar applications.
Uniqueness
This compound is unique due to its specific structure, which provides enhanced antioxidant properties compared to its analogs. The presence of the ethyl group and the specific arrangement of the phenolic groups contribute to its effectiveness in stabilizing polymers and other materials .
Propriétés
Numéro CAS |
871122-79-1 |
|---|---|
Formule moléculaire |
C32H51O4P |
Poids moléculaire |
530.7 g/mol |
Nom IUPAC |
bis(2,4-ditert-butyl-6-methylphenyl) ethyl phosphate |
InChI |
InChI=1S/C32H51O4P/c1-16-34-37(33,35-27-21(2)17-23(29(4,5)6)19-25(27)31(10,11)12)36-28-22(3)18-24(30(7,8)9)20-26(28)32(13,14)15/h17-20H,16H2,1-15H3 |
Clé InChI |
SVNCDHBIQPXHHA-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OC1=C(C=C(C=C1C)C(C)(C)C)C(C)(C)C)OC2=C(C=C(C=C2C)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




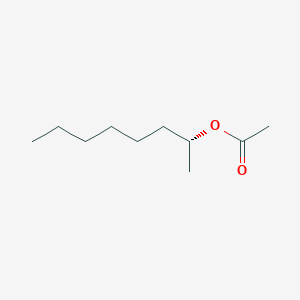

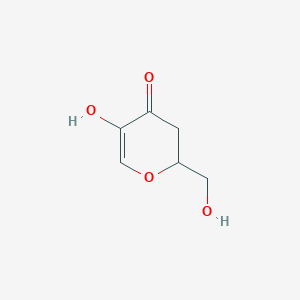
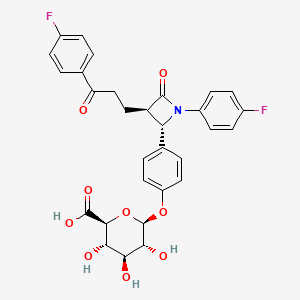

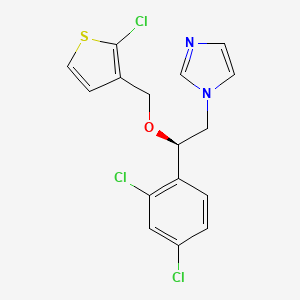
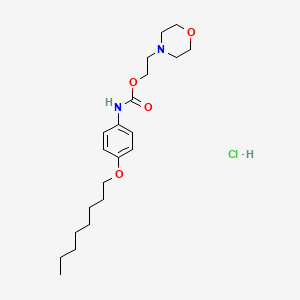

![2-Naphthalenesulfonic acid, 8-amino-5-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt](/img/structure/B12766790.png)
